2-Pyrazinolate
Description
2-Pyrazinolate is a heterocyclic aromatic compound derived from pyrazine, featuring a six-membered ring with two nitrogen atoms at positions 1 and 2. Its structure enables versatile coordination chemistry, particularly in forming metal complexes with transition metals like Co(II), Cu(II), and Zn(II) . The deprotonated form (pyrazinolate anion) acts as a bidentate ligand, binding metals via nitrogen and oxygen atoms.
Properties
Molecular Formula |
C4H3N2O- |
|---|---|
Molecular Weight |
95.08g/mol |
IUPAC Name |
pyrazin-2-olate |
InChI |
InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)/p-1 |
InChI Key |
HUTNOYOBQPAKIA-UHFFFAOYSA-M |
SMILES |
C1=CN=C(C=N1)[O-] |
Canonical SMILES |
C1=CN=C(C=N1)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Pyrazin-2-yliminomethyl)phenol
This Schiff base ligand shares structural motifs with 2-pyrazinolate, including a pyrazine ring and phenolic oxygen. Studies by Asiri (2007) demonstrate its ability to form stable complexes with transition metals, similar to 2-pyrazinolate . Key differences include:
- Coordination Sites: The imine nitrogen and phenolic oxygen in 2-(pyrazin-2-yliminomethyl)phenol allow tridentate binding, whereas 2-pyrazinolate typically acts as a bidentate ligand.
- Stability: Metal complexes of 2-(pyrazin-2-yliminomethyl)phenol exhibit higher thermal stability due to extended conjugation and π-stacking interactions .
Hydrazone Ligands (e.g., 2-Acetylpyridine and 2-Benzoylpyridine Hydrazones)
Hydrazones derived from pyridine carbonyl compounds (e.g., 2-acetylpyridine hydrazone) share functional similarities with 2-pyrazinolate:
- Metal Binding: Both ligands coordinate via nitrogen and oxygen atoms, but hydrazones often exhibit variable denticity (mono- to tridentate) depending on substituents .
- Biological Activity: Hydrazone complexes show pronounced antibacterial and anticancer properties, a trait less documented for 2-pyrazinolate derivatives .
Pyridine-Based Ligands
Pyridine derivatives (e.g., 2-benzoylpyridine) lack the second nitrogen atom in the ring, reducing their chelating versatility compared to 2-pyrazinolate. However, they form stable complexes with Cu(II) and Zn(II), often used in catalytic oxidation reactions .
Data Table: Key Properties of 2-Pyrazinolate and Analogues
Research Findings and Limitations
- Metal Affinity: 2-Pyrazinolate’s affinity for Co(II) (log K ~8.5) is lower than that of hydrazones (log K ~10–12), likely due to reduced electron-donating capacity .
- Structural Flexibility: Unlike rigid pyridine-based ligands, 2-pyrazinolate’s ring allows slight distortion, enhancing adaptability in metal-organic frameworks (MOFs) .
- Gaps in Data: Direct spectroscopic or crystallographic data for 2-pyrazinolate complexes are sparse, necessitating extrapolation from analogues .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
